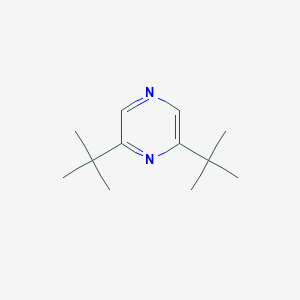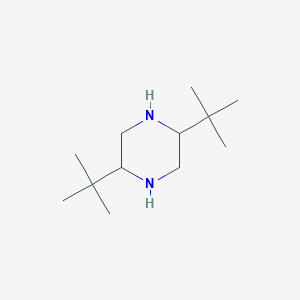
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as CPTT, is a heterocyclic compound with potential applications in scientific research. It belongs to the family of triazole derivatives, which are known for their diverse biological activities. CPTT has been synthesized using various methods and has shown promising results in different scientific fields.
Wirkmechanismus
The mechanism of action of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to interact with different biological targets. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to interact with different receptors, including adenosine receptors and sigma receptors. Additionally, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis in cancer cells by activating different signaling pathways.
Biochemical and Physiological Effects:
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has shown diverse biochemical and physiological effects, depending on the target and concentration. It has been reported to inhibit the growth of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of different fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. Furthermore, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its easy synthesis, low cost, and diverse biological activities. However, the limitations of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol include its low solubility in water, which can affect its bioavailability and toxicity. Furthermore, the stability of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol under different experimental conditions needs to be evaluated to optimize its use in different scientific fields.
Zukünftige Richtungen
Several future directions can be explored for 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol, including its optimization as a drug candidate for different diseases. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be modified to improve its solubility, bioavailability, and specificity towards different biological targets. Furthermore, the mechanism of action of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol needs to be further elucidated to optimize its use in different scientific fields. Additionally, the synthesis of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be optimized to increase its yield and purity for large-scale production.
Conclusion:
In conclusion, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with promising applications in scientific research. Its easy synthesis, diverse biological activities, and potential as a drug candidate make it an attractive compound for different scientific fields. However, further research is needed to optimize its use and fully understand its mechanism of action.
Synthesemethoden
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized using different methods, including the reaction of cyclopropylamine, phenyl isothiocyanate, and 4-phenyl-1,2,4-triazole-3-thiol. Another method involves the reaction of 4-cyclopropyl-5-phenyl-1,2,4-triazole-3-thiol with phenyl isothiocyanate. The synthesis of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported in various research papers, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has shown potential applications in different scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been used as a precursor for the synthesis of other triazole derivatives, which have shown diverse biological activities.
Eigenschaften
Produktname |
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
|---|---|
Molekularformel |
C11H11N3S |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
4-cyclopropyl-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H11N3S/c15-11-13-12-10(14(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15) |
InChI-Schlüssel |
AZGAXEFNCACYSU-UHFFFAOYSA-N |
SMILES |
C1CC1N2C(=NNC2=S)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC1N2C(=NNC2=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















